

# An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diisobutyrate (CFDI)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5(6)-Carboxyfluorescein  
Diisobutyrate

Cat. No.: B562269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling of **5(6)-Carboxyfluorescein Diisobutyrate**, a protected derivative of the widely used fluorophore, 5(6)-Carboxyfluorescein (FAM). This document is intended to serve as a technical resource for professionals in research and development who utilize fluorescent labeling techniques.

## Core Chemical Properties and Structure

**5(6)-Carboxyfluorescein Diisobutyrate** (CFDI) is a derivative of carboxyfluorescein where the phenolic hydroxyl groups are acylated with isobutyric acid.<sup>[1]</sup> This protection strategy is crucial for applications such as solid-phase peptide synthesis, as it prevents the self-condensation and formation of fluorophore oligomers that can occur during the carboxyl activation steps required for labeling.<sup>[1]</sup> The isobutyryl protecting groups render the molecule non-fluorescent until they are removed, typically with piperidine.<sup>[1]</sup>

The compound is a mixture of two isomers, the 5-carboxy and 6-carboxy positional isomers, arising from the synthesis of the parent carboxyfluorescein molecule.

Table 1: Physical and Chemical Properties of **5(6)-Carboxyfluorescein Diisobutyrate**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Alternate Names   | CFDI   | [2][3]    |
| Molecular Formula | C <sub>29</sub> H <sub>24</sub> O <sub>9</sub> | [2][3]    |
| Molecular Weight  | 516.50 g/mol                                   | [2][3]    |
| Appearance        | Crystalline solid                              | [4]       |
| Purity            | ≥90% (mixture of isomers)                      | [4]       |

For context, the properties of the deprotected, fluorescent form, 5(6)-Carboxyfluorescein, are provided below.

Table 2: Physical and Chemical Properties of 5(6)-Carboxyfluorescein (FAM)

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Synonyms          | 5(6)-FAM                                       | [4][5]    |
| Molecular Formula | C <sub>21</sub> H <sub>12</sub> O <sub>7</sub> | [4][5]    |
| Molecular Weight  | 376.3 g/mol                                    | [4][5]    |
| CAS Number        | 72088-94-9                                     | [4][5][6] |
| Appearance        | Yellow-orange crystalline solid                | [4][7]    |
| Storage           | -20°C, protect from light                      | [4]       |
| pKa               | 6.5  | [7]       |

## Solubility

The solubility of these compounds is critical for preparing stock solutions for experimental use.

Table 3: Solubility Data for 5(6)-Carboxyfluorescein (FAM)

| Solvent                    | Approximate Solubility | Reference |
|----------------------------|------------------------|-----------|
| Ethanol                    | 5 mg/mL                | [4][5]    |
| Dimethylformamide (DMF)    | 1 mg/mL                | [5]       |
| Dimethyl sulfoxide (DMSO)  | 0.5 mg/mL              | [4][5]    |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL              | [4][5]    |
| Water (pH > 6)             | Soluble                | [7]       |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

## Spectral Properties

The key characteristic of carboxyfluorescein is its bright green fluorescence, which is pH-dependent. The fluorescence emission increases in the physiological pH range of 6 to 7.4.[6][8] The diisobutyrates-protected form (CFDI) is not fluorescent until the protecting groups are removed.[1]

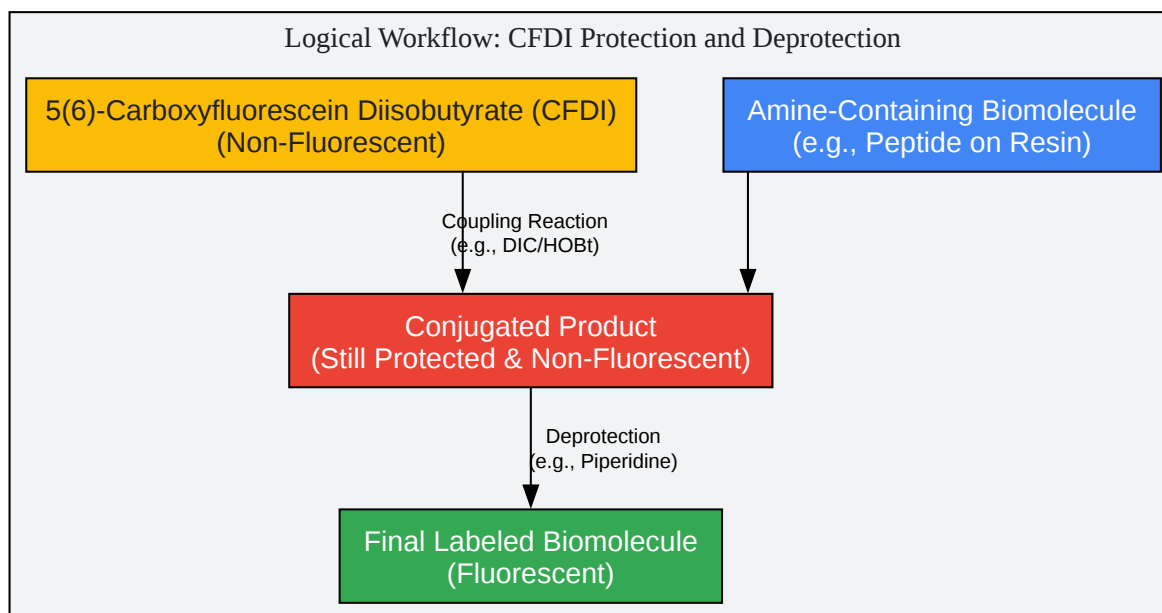
Table 4: Spectral Properties of 5(6)-Carboxyfluorescein (FAM)

| Property                                    | Value                                | Condition         | Reference |
|---|--------------------------------------|-------------------|-----------|
| Excitation Maximum ( $\lambda_{ex}$ )       | 492 nm                               | -                 | [4][5]    |
| Emission Maximum ( $\lambda_{em}$ )         | 514 nm                               | -                 | [4][5]    |
| Excitation Maximum ( $\lambda_{ex}$ )       | 493 nm                               | -                 | [9]       |
| Emission Maximum ( $\lambda_{em}$ )         | 517 nm                               | 0.1 M Tris pH 8.0 | [6][9]    |
| Molar Extinction Coefficient ( $\epsilon$ ) | 83,000 $\text{cm}^{-1}\text{M}^{-1}$ | pH 9              | [7][9]    |
| UV/Vis Absorbance ( $\lambda_{max}$ )       | 209, 225, 277 nm                     | -                 | [4][5]    |

## Mechanism of Action and Application

CFDI serves as a protected precursor for labeling biomolecules with carboxyfluorescein. The isobutryl groups prevent the reactive hydroxyls on the xanthene core from participating in side reactions during conjugation, which is particularly important in automated solid-phase peptide synthesis (SPPS).

The general workflow involves coupling the carboxylic acid of CFDI to a primary amine on a target molecule (e.g., the N-terminus or a lysine side chain of a peptide). After successful conjugation, the isobutryl groups are cleaved to reveal the fluorescent carboxyfluorescein moiety.



[Click to download full resolution via product page](#)

Caption: Logical flow of CFDI from a non-fluorescent precursor to a fluorescent label.

## Experimental Protocols

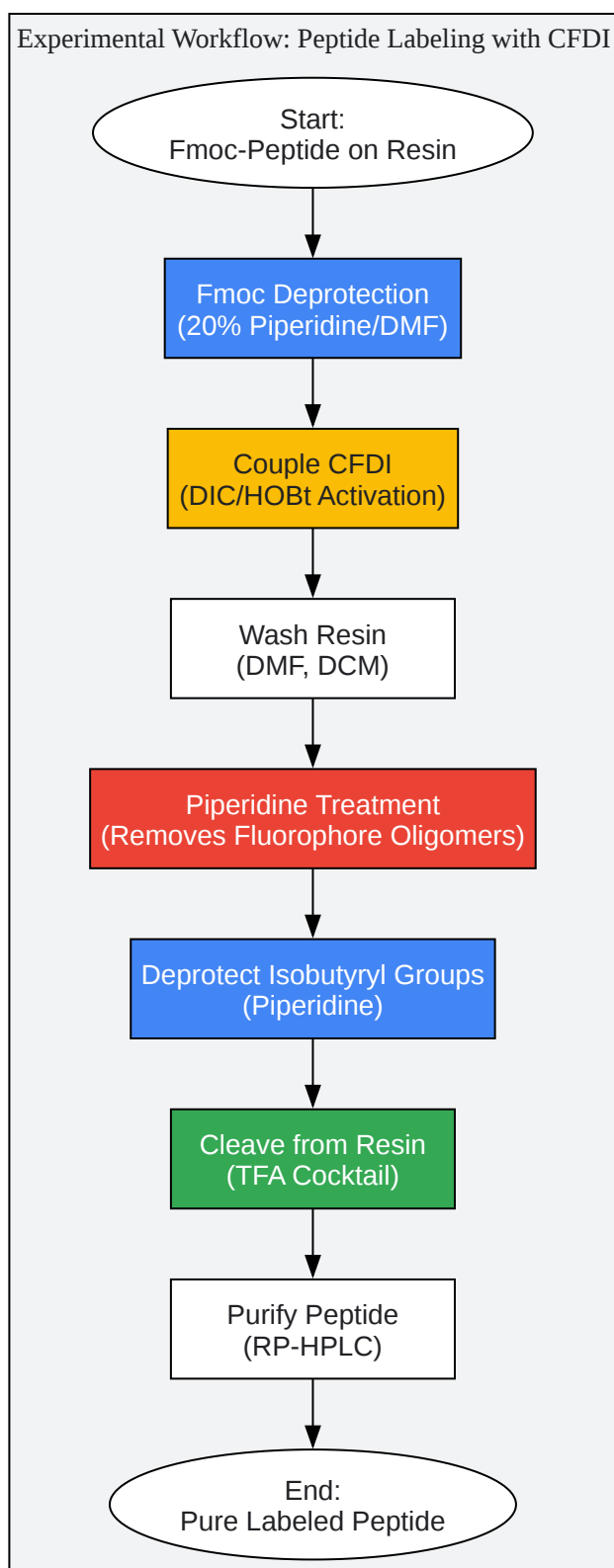
### Labeling of Peptides with CFDI during Solid-Phase Synthesis

This protocol outlines the general steps for coupling **5(6)-Carboxyfluorescein Diisobutyrate** to a resin-bound peptide.

Methodology:

- **Peptide Synthesis:** Synthesize the desired peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
- **Fmoc Deprotection:** Remove the final N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.

- Activation and Coupling:
  - Prepare a solution of **5(6)-Carboxyfluorescein Diisobutyrate (CFDI)**.
  - In a separate vessel, pre-activate the CFDI using a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activating agent such as 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or DMF.
  - Add the activated CFDI solution to the peptide-resin.
  - Allow the coupling reaction to proceed for 60 minutes to several hours at room temperature with agitation.[\[10\]](#)
- Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
- Removal of Oligomerized Fluorophore (Optional but Recommended): To remove any CFDI molecules that may have coupled to the hydroxyl groups of other conjugated CFDI molecules, treat the resin with 20% piperidine in DMF for 5-30 minutes.[\[10\]](#) This step cleaves the ester bond of the oligomerized fluorophore without removing the desired amide-linked label.
- Deprotection of Isobutyryl Groups: The isobutyryl groups can be removed on-resin by treatment with 20% piperidine immediately before cleavage from the resin.[\[1\]](#)
- Cleavage and Final Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Purification: Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for labeling peptides with CFDI on a solid support.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. merckmillipore.com [merckmillipore.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. biotium.com [biotium.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] \*CAS 72088-94-9\* | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diisobutyrate (CFDI)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562269#5-6-carboxyfluorescein-diisobutyrate-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)